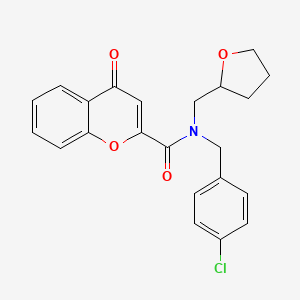

N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide

Description

9-(4-Bromo-3-methylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazin derivative characterized by a fused tricyclic scaffold. Key structural features include:

- 3-Ethyl and 4-methyl groups on the oxazin ring, which may influence lipophilicity and metabolic stability. Chromeno-oxazin derivatives are synthetically versatile and have been explored for diverse biological applications, including antiviral, antifungal, and osteogenic activities .

Properties

Molecular Formula |

C22H20ClNO4 |

|---|---|

Molecular Weight |

397.8 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-oxo-N-(oxolan-2-ylmethyl)chromene-2-carboxamide |

InChI |

InChI=1S/C22H20ClNO4/c23-16-9-7-15(8-10-16)13-24(14-17-4-3-11-27-17)22(26)21-12-19(25)18-5-1-2-6-20(18)28-21/h1-2,5-10,12,17H,3-4,11,13-14H2 |

InChI Key |

VBPPVMGEEVQUPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

Introduction of the 4-chlorobenzyl Group: This step involves the alkylation of the chromene core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Tetrahydrofuran Ring: This can be done through a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethyl chloride.

Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The chromeno-oxazin core is conserved across analogs, but substituents at positions 3, 4, and 9 modulate properties:

Solubility and Lipophilicity

- Methoxy/Methyl Derivatives : Lower logP values (~2.8–3.2) improve solubility, favoring bioavailability .

Data Tables

Table 1: Key Properties of Chromeno-Oxazin Derivatives

Table 2: Substituent Effects on Bioactivity

Discussion

The target compound’s 4-bromo-3-methylphenyl group distinguishes it from analogs, suggesting unique steric and electronic interactions. Compared to methoxy or methyl derivatives, bromine may enhance target affinity but compromise solubility. Derivatives with furan or hydroxybutyl groups (e.g., Compound 7 ) demonstrate the importance of balanced lipophilicity for bioactivity. Future studies should prioritize synthesizing the target compound to validate its hypothesized osteogenic or antiviral properties, leveraging purification methods like column chromatography and structural analysis via X-ray crystallography .

Biological Activity

N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide, with the CAS number 912890-55-2, is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Characteristics

- Molecular Formula : CHClNO

- Molecular Weight : 397.8 g/mol

- Structural Features : The compound features a chromene core, a tetrahydrofuran moiety, and a chlorobenzyl substituent. These structural components may contribute to its biological activity by enhancing interactions with biological targets.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 397.8 g/mol |

| CAS Number | 912890-55-2 |

The biological activity of N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the synthesis of pro-inflammatory mediators.

- Antioxidant Activity : It has been noted for its potential to scavenge free radicals, thereby reducing oxidative stress in cells.

- Cytotoxic Effects : Studies indicate that this compound exhibits cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent.

Research Findings

Recent studies have evaluated the pharmacological effects of this compound:

- Antifungal Activity : In vitro assays demonstrated significant antifungal activity against various pathogens, indicating its potential use in treating fungal infections .

- Anti-inflammatory Properties : The compound has shown promising results in reducing inflammation markers in cellular models, supporting its use in inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Research has indicated that N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide can induce apoptosis in cancer cell lines such as MCF-7 and Hek293-T, with IC50 values suggesting moderate potency .

Table 2: Biological Activities

| Activity Type | Observations |

|---|---|

| Antifungal | Significant activity against various fungi |

| Anti-inflammatory | Reduces inflammation markers |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Antifungal Efficacy

A study published in Molecules evaluated the antifungal efficacy of several chromene derivatives, including N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Fusarium oxysporum, highlighting its potential as an antifungal agent .

Case Study 2: Anti-inflammatory Potential

In another study focusing on inflammatory responses, researchers assessed the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-induced macrophages. The findings indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.